molecular formula C7H6ClN3 B13672664 2-Chloro-3-(methylamino)isonicotinonitrile

2-Chloro-3-(methylamino)isonicotinonitrile

Cat. No.: B13672664
M. Wt: 167.59 g/mol
InChI Key: HKINTYNUXZMWMS-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylamino)isonicotinonitrile is an organic compound that features a chloro group, a methylamino group, and a nitrile group attached to an isonicotinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylamino)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylamino)isonicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or methanol and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted isonicotinonitriles.

    Oxidation: Oxidized derivatives such as nitrile oxides.

    Reduction: Reduced products like amines.

Scientific Research Applications

2-Chloro-3-(methylamino)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylamino)isonicotinonitrile involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile
  • Nicotinonitrile (3-cyanopyridine)

Comparison

2-Chloro-3-(methylamino)isonicotinonitrile is unique due to the presence of both chloro and methylamino groups, which confer distinct reactivity and potential biological activity. In contrast, similar compounds like nicotinonitrile lack these functional groups and therefore exhibit different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-3-(methylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-10-6-5(4-9)2-3-11-7(6)8/h2-3,10H,1H3

InChI Key

HKINTYNUXZMWMS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1Cl)C#N

Origin of Product

United States

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